![molecular formula C7H7Cl2N3O B1405130 3,5-Dichloro-6-ethylpyrazine-2-carboxamide CAS No. 313340-08-8](/img/structure/B1405130.png)
3,5-Dichloro-6-ethylpyrazine-2-carboxamide
Overview
Description
3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H7Cl2N3O . It is a solid substance and is used in scientific experiments for various purposes.
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with chlorine atoms at the 3 and 5 positions and an ethyl group at the 6 position . The carboxamide group is attached to the 2 position of the pyrazine ring .Physical And Chemical Properties Analysis
3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a solid substance . It has a molecular weight of 220.06 g/mol . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Food Industry
Although not directly used in food, this compound could be involved in the synthesis of food additives or flavoring agents. Its derivatives might enhance flavors or act as preservatives, contributing to food quality and safety.
These applications demonstrate the versatility of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide in scientific research, spanning across various fields from medicine to environmental science . It’s important to note that the use of this compound is strictly for research and not for direct consumption or application in its raw form. Safety data sheets indicate that it should be handled with care due to its potential skin and eye irritation properties .
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
3,5-dichloro-6-ethylpyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O/c1-2-3-5(8)12-6(9)4(11-3)7(10)13/h2H2,1H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIXLCQPYRNBEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-6-ethylpyrazine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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